molecular formula C13H23NO5 B13454556 Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate

Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B13454556
M. Wt: 273.33 g/mol
InChI Key: SYUWHICRBPCPSO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azetidine ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-methylazetidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-1-hydroxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

Tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-1-hydroxy-2-oxoethyl)-3-methylazetidine-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-6-18-10(16)9(15)13(5)7-14(8-13)11(17)19-12(2,3)4/h9,15H,6-8H2,1-5H3

InChI Key

SYUWHICRBPCPSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1(CN(C1)C(=O)OC(C)(C)C)C)O

Origin of Product

United States

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